Hedgehog IN-6 Gli-Luciferase IC50 Compared to Vismodegib and Other SMO Inhibitors
Hedgehog IN-6 (Q29) inhibits Gli-luciferase activity with an IC50 of 1.33 μM in the presence of Shh-N stimulation [1]. In contrast, the clinically approved SMO-7TM inhibitor vismodegib exhibits an IC50 of 3 nM in cell-free assays . While vismodegib demonstrates higher potency on wild-type SMO-7TM, its activity is abolished against SMO mutants that confer clinical resistance, whereas Hedgehog IN-6 retains inhibitory capacity against these variants via CRD binding [2]. Additionally, Hedgehog IN-6 suppresses Gli-luciferase activity stimulated by cholesterol (IC50 = 3.13 μM) and 20(S)-OHC (IC50 = 2.02 μM) .
| Evidence Dimension | Inhibition of Gli-luciferase reporter activity |
|---|---|
| Target Compound Data | IC50 = 1.33 μM (Shh-N stimulated); 3.13 μM (cholesterol-stimulated); 2.02 μM (20(S)-OHC-stimulated) |
| Comparator Or Baseline | Vismodegib: IC50 = 3 nM (cell-free wild-type SMO); loses activity against SMO mutants including D473H, E518K |
| Quantified Difference | Hedgehog IN-6 IC50 is 1.33 μM vs vismodegib 3 nM (approx 440-fold lower potency on WT SMO); however, Hedgehog IN-6 uniquely retains activity against SMO mutants |
| Conditions | Gli-luciferase reporter assay; NIH 3T3 cells; Shh-N, cholesterol, or 20(S)-OHC stimulation |
Why This Matters
Potency alone does not predict therapeutic utility; Hedgehog IN-6's retention of activity against drug-resistant SMO mutants justifies its selection for studies addressing vismodegib-refractory models.
- [1] MedChemExpress. Hedgehog IN-6 Biological Activity Data: Gli-luciferase IC50. HY-162372. View Source
- [2] Liu YB, et al. A sterol analog inhibits hedgehog pathway by blocking cholesterylation of smoothened. Cell Chemical Biology. 2024;31(7):1264-1276.e7. View Source
